Product packaging for Heptane-4-thiol(Cat. No.:CAS No. 1639-06-1)

Heptane-4-thiol

Cat. No.: B2638526
CAS No.: 1639-06-1
M. Wt: 132.27
InChI Key: OPLGIZOGDFCNCU-UHFFFAOYSA-N
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Description

Heptane-4-thiol (CAS 1639-06-1) is a volatile organic compound belonging to the thiol family, characterized by a sulfur-containing functional group . It is supplied as a liquid for research and development purposes. As a specialty thiol, this compound is of significant interest in the field of synthetic organic chemistry, particularly in radical-mediated thiol-ene "click" reactions . These reactions are highly valued for their efficiency, lack of metal catalysts, and ability to proceed in aqueous conditions, making them ideal for modifying sensitive biomolecules . This compound can be utilized to introduce a hydrophobic heptyl chain via a stable thioether linkage, with applications in the synthesis of modified peptides, polymers, and complex organic structures . Handling and Storage: This compound is a flammable liquid and vapor (H225) . It must be stored in an inert atmosphere, preferably in a freezer under -20°C to maintain stability . Researchers should refer to the Safety Data Sheet for comprehensive handling and hazard information. Notice: This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16S B2638526 Heptane-4-thiol CAS No. 1639-06-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

heptane-4-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16S/c1-3-5-7(8)6-4-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLGIZOGDFCNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Heptane 4 Thiol and Analogous Branched Thiols

Direct Synthesis Approaches

Direct synthesis methods provide efficient pathways to introduce a thiol group into an aliphatic carbon skeleton. The choice of method often depends on the availability of starting materials, desired regioselectivity, and the need to avoid potential side reactions.

Nucleophilic Substitution Reactions Utilizing Sulfur Nucleophiles

One of the most common strategies for synthesizing thiols involves the reaction of an alkyl halide with a sulfur-containing nucleophile. libretexts.orglibretexts.org This approach follows a standard SN2 mechanism, where the sulfur nucleophile displaces a halide leaving group. libretexts.orgpressbooks.pub

The reaction between an alkyl halide, such as 4-bromoheptane, and the hydrosulfide (B80085) anion (-SH) is a direct method for preparing thiols like heptane-4-thiol. libretexts.orgchemistrysteps.com Typically, a salt of the hydrosulfide anion, like sodium hydrosulfide (NaSH), is used in this SN2 reaction. chemistrysteps.comjove.com

However, a significant drawback of this method is the potential for a secondary reaction. libretexts.orgjove.com The thiol product is itself a potent nucleophile and can react with another molecule of the alkyl halide to form a dialkyl sulfide (B99878) (thioether) as a by-product. libretexts.orgpressbooks.pubjove.com To minimize this side reaction, a large excess of the hydrosulfide reagent is often employed. pressbooks.pubchemistrysteps.com

Table 1: Nucleophilic Substitution with Hydrosulfide Anion

Reactant 1 Reactant 2 Product By-product Reaction Type

A more effective method that avoids the formation of sulfide by-products involves the use of thiourea (B124793) ((NH₂)₂C=S) as the sulfur nucleophile. libretexts.orgpressbooks.pubpearson.com This two-step process begins with the reaction of an alkyl halide with thiourea. wikipedia.org The sulfur atom in thiourea acts as a nucleophile, displacing the halide to form a stable intermediate called an S-alkylisothiouronium salt. libretexts.orgjove.comrsc.org

This intermediate salt is not nucleophilic, which prevents the secondary reaction with the alkyl halide. pressbooks.pub The desired thiol is then liberated in the second step by the hydrolysis of the isothiouronium salt with an aqueous base, such as sodium hydroxide (B78521). jove.comwikipedia.orgias.ac.in This method is generally preferred for its higher yield of the pure thiol. ias.ac.in

Table 2: Thiol Synthesis via Thiourea Intermediate

Step Reactants Intermediate/Product Key Feature
1 Alkyl Halide + Thiourea S-Alkylisothiouronium salt Stable intermediate prevents sulfide by-product formation. pressbooks.pub

Hydrothiolation Reactions for C-S Bond Formation

Hydrothiolation, also known as the thiol-ene reaction, involves the addition of a thiol (or hydrogen sulfide) across the double bond of an alkene to form a C-S bond. nih.govscispace.com This atom-economical process can be controlled to yield either the Markovnikov or anti-Markovnikov product depending on the reaction mechanism employed. scispace.com

Base-mediated hydrothiolation typically proceeds via a nucleophilic mechanism that results in Markovnikov addition. In this process, a base is used to deprotonate the thiol, generating a highly nucleophilic thiolate anion. This anion then attacks the more substituted carbon of the alkene double bond, leading to the formation of a carbanion intermediate. Subsequent protonation of the carbanion yields the branched thiol product. Transition-metal catalysts can also be used to facilitate this type of transformation. scispace.com

In contrast, radical-mediated hydrothiolation results in the anti-Markovnikov addition of the thiol to the alkene. scispace.com This reaction is a classic example of a thiol-ene "click" reaction. rsc.orgnih.gov The process is initiated by a radical initiator, which can be generated by heat, atmospheric oxygen, or, more commonly, by UV light (photocatalysis). nih.govresearchgate.netorganic-chemistry.orgrsc.org

The initiator abstracts a hydrogen atom from the thiol (R-SH), generating a thiyl radical (R-S•). rsc.org This thiyl radical then adds to the less substituted carbon of the alkene double bond, forming a more stable, more substituted carbon-centered radical. scispace.com This radical then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the anti-Markovnikov product. nih.gov This method is highly efficient and tolerant of a wide variety of functional groups. nih.govorganic-chemistry.org

Table 3: Regioselectivity in Alkene Hydrothiolation

Mechanism Initiator/Catalyst Regioselectivity Product Type
Nucleophilic (Base-Mediated) Base (e.g., NaH) Markovnikov More substituted (branched) thiol

Multi-Step Synthetic Sequences from Oxygenated Precursors

The synthesis of this compound is effectively achieved through multi-step sequences that begin with readily available oxygenated precursors. This approach involves the initial construction of the carbon skeleton to form a branched alcohol, followed by the conversion of the hydroxyl group into the desired thiol functionality.

Grignard Reactions as Precursors to Branched Alcohols

Grignard reactions are a cornerstone in organic synthesis for the formation of carbon-carbon bonds, providing a powerful method for constructing the alcohol precursors to branched thiols like this compound. organic-chemistry.orgmasterorganicchemistry.com The synthesis of the requisite precursor, heptan-4-ol, can be accomplished by the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an aldehyde. organicchemistrytutor.com

Two primary Grignard routes can be envisioned for the synthesis of heptan-4-ol:

Route A: The reaction of propylmagnesium bromide with butanal.

Route B: The reaction of butylmagnesium bromide with propanal.

In both pathways, the Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. organicchemistrytutor.com This is followed by an acidic workup to protonate the resulting alkoxide, yielding the secondary branched alcohol, heptan-4-ol. The general mechanism involves the formation of a new carbon-carbon bond, creating the characteristic branched structure. masterorganicchemistry.com

RouteGrignard ReagentAldehydeIntermediateProduct
A Propylmagnesium bromideButanalHeptan-4-oxide magnesium bromideHeptan-4-ol
B Butylmagnesium bromidePropanalHeptan-4-oxide magnesium bromideHeptan-4-ol

This table illustrates the two primary Grignard reaction pathways to synthesize the heptan-4-ol precursor.

Conversion of Hydroxyl Groups to Thiol Functionality

Once the branched alcohol precursor, heptan-4-ol, is synthesized, the next critical step is the conversion of the hydroxyl (-OH) group to a thiol (-SH) group. This transformation can be achieved through several methods, which typically involve activating the hydroxyl group to turn it into a good leaving group, followed by substitution with a sulfur-containing nucleophile. google.comrsc.org

One common laboratory method involves a two-step process:

Activation of the Hydroxyl Group: The alcohol is first converted into a tosylate or a halide. For instance, reacting heptan-4-ol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the hydroxyl group into a tosylate group (-OTs), which is an excellent leaving group.

Nucleophilic Substitution: The resulting tosylate is then treated with a sulfur nucleophile, such as sodium hydrosulfide (NaSH), which displaces the tosylate group via an S(_N)2 reaction to form the thiol. chemistrysteps.com

An alternative, more direct method for this conversion utilizes Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). tandfonline.comresearchgate.net Heating an alcohol with Lawesson's reagent can directly convert the hydroxyl group to a thiol in a single pot, although this method can sometimes lead to side products like alkenes through dehydration, particularly with secondary and tertiary alcohols. researchgate.net

MethodStep 1 ReagentsStep 2 ReagentsKey Features
Two-Step (Tosylation) p-Toluenesulfonyl chloride, PyridineSodium hydrosulfide (NaSH)Reliable for secondary alcohols; proceeds via S(_N)2 mechanism.
Direct Conversion Lawesson's ReagentN/AOne-pot reaction; potential for dehydration side products. researchgate.net

This table summarizes common methods for converting the hydroxyl group of a branched alcohol into a thiol functionality.

Derivatization Strategies for this compound

The thiol group of this compound is a versatile functional handle that allows for a variety of chemical modifications. These derivatization strategies are crucial for altering the molecule's physical and chemical properties or for integrating it into larger molecular architectures.

Formation of Thioether (Sulfide) Derivatives through Alkylation

The formation of thioethers (sulfides) is a fundamental derivatization of thiols, achieved through S-alkylation. acsgcipr.org This reaction proceeds via a nucleophilic substitution mechanism, analogous to the Williamson ether synthesis. nih.gov The process typically involves two steps:

Deprotonation: this compound is first treated with a base (e.g., sodium hydroxide or sodium ethoxide) to deprotonate the acidic thiol proton, forming the corresponding heptane-4-thiolate anion. This thiolate is a potent nucleophile.

Alkylation: The thiolate anion is then reacted with an alkylating agent, such as an alkyl halide (e.g., methyl iodide or ethyl bromide). The nucleophilic sulfur attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-sulfur bond, which results in the thioether. acs.org

This method is highly efficient for producing a wide range of symmetrical and unsymmetrical thioethers from this compound. organic-chemistry.org

Controlled Oxidation to Disulfide Compounds

Thiols are susceptible to oxidation, and under controlled conditions, they can be selectively converted into disulfides. biolmolchem.comtandfonline.com The oxidative coupling of two molecules of this compound results in the formation of di(heptan-4-yl) disulfide, a molecule containing a sulfur-sulfur bond.

A variety of mild oxidizing agents can be employed for this transformation, including:

Iodine (I(_2)) in the presence of a base.

Hydrogen peroxide (H(_2)O(_2)) .

Air (O(_2)) , often catalyzed by metal ions or conducted under basic conditions. rsc.org

The reaction is generally clean and high-yielding, making it a reliable method for creating disulfide linkages. organic-chemistry.orgnih.gov This controlled oxidation is a key reaction in both synthetic chemistry and biological systems, where disulfide bonds play critical roles in protein structure. chemrxiv.org

Oxidizing AgentTypical ConditionsProduct
Air (O(_2))Basic solution (e.g., Et(_3)N in DMF) rsc.orgDi(heptan-4-yl) disulfide
Iodine (I(_2))Basic solution (e.g., NaOH)Di(heptan-4-yl) disulfide
Dimethyl sulfoxide (B87167) (DMSO)Acidic or catalyzed conditions biolmolchem.comorganic-chemistry.orgDi(heptan-4-yl) disulfide

This table presents various reagents and conditions for the controlled oxidation of thiols to disulfides.

Click Chemistry Functionalization for Macromolecular Integration

"Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. wikipedia.org The thiol-ene reaction is a prominent example of a click reaction that is particularly useful for the functionalization and integration of thiol-containing molecules like this compound into larger systems, such as polymers. nih.govrsc.org

The thiol-ene reaction involves the addition of a thiol group across a carbon-carbon double bond (an alkene or 'ene'). alfa-chemistry.com The reaction typically proceeds via a free-radical mechanism, which can be initiated by UV light in the presence of a photoinitiator or by thermal initiators. rsc.org The process involves:

Initiation: A radical initiator generates a thiyl radical (RS•) from this compound.

Propagation: The thiyl radical adds to an alkene, forming a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and continuing the chain reaction. wikipedia.org

This reaction results in an anti-Markovnikov addition of the thiol to the alkene, forming a stable thioether linkage. alfa-chemistry.com Its efficiency and orthogonality make it an ideal strategy for surface modification and the synthesis of complex macromolecular structures. acs.orgnih.gov

Thiol-Ene Reactions in Polymer Science and Network Formation

The thiol-ene reaction is a radical-mediated addition of a thiol (R-SH) across a carbon-carbon double bond (an ene) to form a thioether. wikipedia.org The process typically proceeds via a step-growth mechanism, which is advantageous for creating highly uniform and homogenous polymer networks. wikipedia.org The reaction is initiated by light, heat, or a radical initiator, which generates a thiyl radical. wikipedia.org This radical then propagates by adding to an ene, forming a carbon-centered radical, which subsequently abstracts a hydrogen from another thiol molecule in a chain-transfer step, regenerating the thiyl radical and continuing the cycle. wikipedia.orgrsc.org

A significant advantage of radical thiol-ene polymerization is its relative insensitivity to oxygen, a common inhibitor in other radical polymerizations. ai4c.com This robustness allows for reactions to be conducted under ambient atmospheric conditions, simplifying the synthesis process. wikipedia.org

In polymer science, multifunctional thiols (molecules with two or more -SH groups) are reacted with multifunctional enes to form highly cross-linked polymer networks. wikipedia.orgbohrium.com However, the inclusion of a monofunctional thiol, such as this compound, can be used to systematically tailor the final properties of the network. By participating in the reaction, a monofunctional thiol acts as a chain terminator for a specific network strand, effectively controlling the cross-link density. This allows for precise tuning of the material's mechanical properties, such as its glass transition temperature (Tg) and modulus. nih.gov

Furthermore, the thiol-ene reaction is an exceptionally efficient method for the post-polymerization modification of polymers that contain pendant vinyl groups. This allows for the introduction of specific functionalities onto a pre-formed polymer backbone. bris.ac.uk Research on the modification of polyferrocenylsilane (PFS) polymers demonstrates the high efficiency of this method using analogous long-chain monofunctional thiols.

Thiol ReactantPolymer BackboneInitiatorSolventReaction Time (h)Functionalization (%)
DodecanethiolPFMVSAIBNToluene24>95
OctadecanethiolPFMVSAIBNToluene24>95
DodecanethiolPFDMS-b-PFMVSAIBNToluene24>95

Note: Data extracted from a study on controlled thiol-ene post-polymerization reactions on polyferrocenylsilane homopolymers and block copolymers. bris.ac.uk PFMVS = poly(ferrocenylmethylvinylsilane), PFDMS-b-PFMVS = poly(ferrocenyldimethylsilane)-b-poly(ferrocenylmethylvinylsilane), AIBN = Azobisisobutyronitrile.

Thiol-Yne Reactions for Advanced Material Architectures

Complementing the thiol-ene reaction, the thiol-yne reaction involves the addition of thiols to a carbon-carbon triple bond (an alkyne). A key feature of this reaction is that each alkyne functional group can react sequentially with two thiol molecules. rsc.orgresearchgate.net The first addition forms a vinyl sulfide, which can then undergo a second thiol-ene addition with another thiol. researchgate.net

This dual-addition capability makes the thiol-yne reaction particularly effective for creating highly branched polymeric structures and densely cross-linked networks. researchgate.netconsensus.app Compared to thiol-ene systems, thiol-yne chemistry can achieve a higher degree of cross-linking with the same molar concentration of functional groups, leading to materials with distinct physical and thermal properties. researchgate.net This methodology is of particular interest for preparing multifunctional materials and advanced polymer architectures under mild conditions. researchgate.net

The use of monofunctional branched thiols like this compound in conjunction with multifunctional alkynes allows for the synthesis of complex, non-cross-linked structures such as dendrimers and hyperbranched polymers. In such a system, the thiol adds to the alkyne core, creating branched arms without leading to gelation, thereby enabling the construction of well-defined, three-dimensional macromolecules. The efficiency and stereoselectivity of the thiol-yne reaction have been demonstrated in various systems, including those with electron-deficient alkynes, which can proceed rapidly under ambient conditions. consensus.appnih.gov

Research into the hydrothiolation of activated alkynes highlights the reaction's high efficiency and selectivity, often promoted by a catalyst under mild heating. nih.gov

Thiol ReactantAlkyne ReactantCatalystSolventTemperature (°C)Conversion (%)
Thiol-catechol derivative 1Methyl propiolateCuNPs/TiO₂1,2-DCE8097
Thiol-catechol derivative 1Propiolic acidCuNPs/TiO₂1,2-DCE8085
Thiol-catechol derivative 2Methyl propiolateCuNPs/TiO₂1,2-DCE8095
Thiol-catechol derivative 22-EthynylpyridineCuNPs/TiO₂1,2-DCE8067

Note: Data extracted from a study on the thiol-yne click reaction for the synthesis of catechol derivatives. nih.gov 1,2-DCE = 1,2-dichloroethane.

Reaction Mechanisms and Kinetic Studies Involving Heptane 4 Thiol

Elucidating the Nucleophilic Reactivity of the Thiol Group

The sulfur atom in heptane-4-thiol possesses lone pairs of electrons, rendering it nucleophilic. This inherent nucleophilicity is the basis for its participation in several important reaction classes, most notably addition reactions to polarized unsaturated systems. The reactivity is significantly enhanced upon deprotonation to the corresponding thiolate anion (CH₃(CH₂)₂CH(S⁻)(CH₂)₂CH₃), which is a much stronger nucleophile.

Participation in Addition-Elimination Reaction Pathways

While direct participation of this compound in classical addition-elimination reactions on acyl compounds is a fundamental transformation, specific mechanistic studies detailing its kinetics are not extensively documented in dedicated literature. However, the principles of nucleophilic acyl substitution can be applied. In such reactions, the thiol or, more potently, the thiolate acts as the nucleophile, attacking the electrophilic carbonyl carbon of a carboxylic acid derivative (e.g., an acyl chloride or anhydride). This initial addition step forms a tetrahedral intermediate. Subsequently, a leaving group is eliminated, regenerating the carbonyl group and resulting in the formation of a thioester. chemistrysteps.com

Nucleophilic Addition: The sulfur atom of this compound attacks the carbonyl carbon.

Elimination: The leaving group departs from the tetrahedral intermediate.

The facility of this reaction is dependent on the reactivity of the acylating agent and the reaction conditions, such as the presence of a base to facilitate the formation of the more reactive thiolate anion.

Kinetic and Mechanistic Aspects of Thiol-Michael Addition

The Thiol-Michael addition, or conjugate addition, is a prominent reaction of thiols, including this compound. This reaction involves the addition of the thiol across a carbon-carbon double bond that is activated by an electron-withdrawing group (e.g., a carbonyl, nitrile, or nitro group), known as a Michael acceptor. masterorganicchemistry.com The reaction typically proceeds with high efficiency and anti-Markovnikov regioselectivity, affording a linear thioether. sci-hub.se

Two primary mechanisms are recognized for the Thiol-Michael addition: base-catalyzed and nucleophile-initiated. mdpi.comwikipedia.org

Base-Catalyzed Mechanism: A base deprotonates the thiol to form a thiolate anion. This potent nucleophile then attacks the β-carbon of the Michael acceptor, forming a resonance-stabilized carbanion (enolate). Subsequent protonation of this intermediate, typically by the protonated base or another thiol molecule, yields the final product. sci-hub.semdpi.com

Nucleophile-Initiated Mechanism: A nucleophilic catalyst (e.g., a phosphine (B1218219) or an amine) first attacks the Michael acceptor, generating a zwitterionic intermediate. This intermediate is a strong base that deprotonates the thiol, creating the thiolate anion which then enters the catalytic cycle as described above. usm.eduusm.edu This pathway can often proceed faster and with lower catalyst loadings than the base-catalyzed route. mdpi.com

Kinetic studies on various thiol-Michael reactions have shown that the reaction rates are influenced by several factors, including the pKa of the thiol, the nature of the Michael acceptor, the catalyst, and the solvent. researchgate.netnih.gov While specific kinetic data for this compound is scarce, the general trends observed for other aliphatic thiols can be considered analogous. The reactivity of the thiolate anion is a key determinant of the reaction rate. nih.gov

Table 1: Representative Second-Order Rate Constants for Thiol-Michael Additions

Thiol NucleophileMichael AcceptorCatalyst/ConditionsRate Constant (k₂) [M⁻¹s⁻¹]
N-Acetyl-L-cysteineAcroleinAqueous solutionData not specified, but noted as highly reactive. nih.gov
Glutathione (GSH)AcroleinAqueous solutionData not specified, but noted as reactive. nih.gov
ThiophenolVarious α,β-unsaturated carbonylsBuffered aqueous solutionsVaries widely based on acceptor structure. nih.gov
Aliphatic ThiolsAcrylatesNucleophilic catalystGenerally rapid reaction rates observed. usm.edu

Note: This table presents generalized findings for analogous systems due to the lack of specific published kinetic data for this compound.

Exploration of Radical Reaction Pathways

Beyond its nucleophilic character, this compound can also engage in reactions via radical intermediates. The relatively weak sulfur-hydrogen bond (S-H bond dissociation energy is ~87 kcal/mol) facilitates the formation of a thiyl radical. mdpi.comwikipedia.org

Generation and Propagation of Thiyl Radicals

The heptane-4-thiyl radical (CH₃(CH₂)₂CH(S•)(CH₂)₂CH₃) can be generated through several methods:

Thermal or Photochemical Initiation: In the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation, the initiator decomposes to form carbon-centered radicals. These radicals can then abstract the hydrogen atom from the S-H group of this compound to produce the thiyl radical. mdpi.comwikipedia.org

Redox Processes: Single-electron oxidation of the thiol by a metal complex, such as Mn(III), can also lead to the formation of the thiyl radical. mdpi.com

Direct Photolysis: UV irradiation can directly cause the homolytic cleavage of the S-H bond. mdpi.com

Once formed, the thiyl radical is a key intermediate in chain reactions, most notably the radical thiol-ene reaction. This process involves the addition of the thiyl radical to an alkene (the 'ene'). wikipedia.org The propagation steps are as follows:

Addition: The thiyl radical adds to the carbon-carbon double bond of an alkene, forming a carbon-centered radical intermediate. This addition is typically anti-Markovnikov. wikipedia.org

Chain Transfer: The resulting carbon-centered radical abstracts a hydrogen atom from another molecule of this compound. This step yields the final thioether product and regenerates a thiyl radical, which can then continue the chain reaction. sci-hub.semdpi.com

This radical chain process is highly efficient and forms the basis for many polymerization and material synthesis applications. wikipedia.org

Photocatalytic Oxidation Mechanisms in Thiol Transformations

The oxidation of thiols can be achieved using photocatalysis, an approach often considered more environmentally benign than traditional methods. uvm.edu In the case of this compound, photocatalytic oxidation typically leads to the formation of the corresponding disulfide (di(heptan-4-yl)disulfide). More aggressive oxidation can yield sulfoxides and sulfones.

The mechanism of photocatalytic oxidation depends on the specific photocatalyst (e.g., TiO₂, WO₃, organic dyes) and reaction conditions. uvm.eduhenu.edu.cnpdx.edu A general mechanism often involves the following steps:

Photoexcitation: The semiconductor photocatalyst absorbs light, promoting an electron from its valence band to the conduction band, creating an electron-hole pair (e⁻/h⁺). researchgate.net

Generation of Reactive Species: The photogenerated holes (h⁺) are powerful oxidants and can directly oxidize the thiol or react with water/hydroxide (B78521) ions to form highly reactive hydroxyl radicals (•OH). The electrons (e⁻) can react with molecular oxygen to form superoxide (B77818) radical anions (•O₂⁻). henu.edu.cnresearchgate.net

Thiol Oxidation: The this compound molecule can be oxidized by these reactive species. For instance, direct oxidation by a hole or a hydroxyl radical can lead to the formation of a thiyl radical. Two thiyl radicals can then combine to form the disulfide.

The efficiency of photocatalytic oxidation of aliphatic thiols has been observed to decrease with increasing alkyl chain length, which may be attributed to steric hindrance or changes in adsorption properties on the catalyst surface. scholaris.ca

Table 2: Common Photocatalysts and their Role in Thiol Oxidation

PhotocatalystExcitationProposed MechanismTypical Products
Titanium Dioxide (TiO₂)UV LightGeneration of •OH and •O₂⁻ radicals. henu.edu.cnDisulfides, Sulfoxides
Tungsten Trioxide (WO₃)Visible LightOxidation via photogenerated holes. uvm.eduSulfoxides
Organic Dyes (e.g., Rose Bengal)Visible LightGeneration of singlet oxygen (¹O₂). beilstein-journals.orgSulfoxides
Iron PhthalocyanineVisible LightExcitation to triplet state, reaction with O₂. scholaris.caDisulfides

Catalyzed Transformations Involving this compound

Various transition metals catalyze transformations of thiols, enhancing reactivity and controlling selectivity. For this compound, these reactions primarily involve the formation of new carbon-sulfur bonds.

Palladium, rhodium, nickel, and indium complexes have been successfully employed in the hydrothiolation of unsaturated compounds like alkynes and allenes. d-nb.infoacs.orgnih.gov For instance, a transition-metal and Brønsted acid co-catalyzed hydrothiolation of alkynes with heptanethiol has been reported to yield linear isomers with high selectivity. uni-tuebingen.de

The general mechanism for such catalyzed reactions often involves several key steps:

Oxidative Addition: The thiol's S-H bond adds to the metal center.

Coordination: The unsaturated substrate (e.g., alkyne) coordinates to the metal complex.

Migratory Insertion: The coordinated substrate inserts into the metal-sulfur or metal-hydride bond.

Reductive Elimination: The final product is eliminated from the metal center, regenerating the active catalyst. nih.gov

The specific pathway and the resulting product's regioselectivity (Markovnikov vs. anti-Markovnikov) are highly dependent on the metal, the ligands, and the reaction conditions. For example, palladium-catalyzed hydrothiolation of terminal alkynes with aliphatic thiols can yield either branched or linear products depending on the catalytic system used. d-nb.infomdpi.com

Transition-Metal Catalysis in Dehydrative Thioetherification

The dehydrative thioetherification of alcohols with thiols represents a green and atom-economical approach to constructing C-S bonds, with water as the only byproduct. Transition-metal catalysts have been shown to be effective in promoting this transformation, which might otherwise require harsh conditions. chemrevlett.comchemrevlett.com The general mechanism involves the activation of the alcohol by the metal catalyst, facilitating the nucleophilic attack by the thiol.

For a secondary aliphatic thiol like this compound, its reactivity in transition-metal-catalyzed dehydrative thioetherification is expected to be influenced by both steric hindrance around the sulfur atom and the electronic properties of the catalyst. A range of transition metals, including zinc, copper, zirconium, indium, and palladium, have been utilized for the thioetherification of various alcohols with aliphatic thiols. chemrevlett.com For instance, studies on the reaction of 1-hexanethiol, a primary aliphatic thiol, with benzylic alcohols in the presence of different catalysts have demonstrated varying degrees of success. It is reasonable to extrapolate that similar trends would be observed for this compound, although potentially with lower reaction rates due to the increased steric bulk of a secondary thiol compared to a primary one.

The choice of the transition-metal catalyst can significantly impact the yield of the resulting thioether. The table below illustrates the potential effect of different transition-metal catalysts on the yield of a hypothetical dehydrative thioetherification reaction between this compound and a representative alcohol, based on findings for other aliphatic thiols. chemrevlett.comnih.gov

Table 1: Hypothetical Yield of Dehydrative Thioetherification of this compound with a Benzylic Alcohol Using Various Transition-Metal Catalysts

Catalyst (mol%) Solvent Temperature (°C) Hypothetical Yield (%)
ZnI₂ (50) Dichloroethane Room Temp 75
Cu(OTf)₂ (10) Dichloromethane 40 85
ZrCl₄/SiO₂ (5) Neat 50 90
In(OTf)₃ (0.2) Nitromethane 80 92

This data is illustrative and extrapolated from studies on other aliphatic thiols.

Influence of Lewis Acid Catalysts on Reaction Selectivity

Lewis acid catalysts play a crucial role in a variety of organic transformations involving thiols by activating either the thiol or the electrophilic partner. researchgate.net In the context of reactions involving this compound, Lewis acids can significantly influence the selectivity, directing the reaction towards a specific product. For example, in the addition of thiols to unsaturated compounds, the choice of Lewis acid can determine the regioselectivity of the C-S bond formation.

Research on the electrophilic thiylation of terpenes with hydrogen sulfide (B99878) has shown that the nature of the Lewis acid catalyst dictates the final product. A strong Lewis acid like aluminum bromide (AlBr₃) can induce skeletal rearrangements, leading to a different constitutional isomer compared to a softer Lewis acid like ethylaluminum dichloride (EtAlCl₂). mdpi.com This principle can be extended to reactions of this compound with various electrophiles. The interaction of the Lewis acid with the sulfur atom of this compound or the electrophile can alter the energy of the transition states for different reaction pathways, thereby controlling the product distribution.

The following table provides a hypothetical illustration of how different Lewis acid catalysts could influence the selectivity of a reaction between this compound and an unsymmetrical epoxide, leading to two possible regioisomeric β-hydroxy thioethers.

Table 2: Hypothetical Influence of Lewis Acid Catalysts on the Regioselectivity of the Reaction between this compound and an Unsymmetrical Epoxide

Lewis Acid Catalyst Solvent Temperature (°C) Regioisomeric Ratio (A:B)
ZnCl₂ Dichloromethane 25 80:20
In(OTf)₃ Acetonitrile (B52724) 25 95:5
Sc(OTf)₃ Dichloromethane 0 98:2
Bi(OTf)₃ Acetonitrile 25 92:8

This data is illustrative and based on general trends observed in Lewis acid-catalyzed epoxide openings by thiols. Regioisomer A corresponds to the attack at the less hindered carbon, and B to the attack at the more hindered carbon.

Investigating Solvent Effects on this compound Reactivity and Selectivity

The solvent in which a reaction is conducted can have a profound impact on its rate and selectivity. osti.govacs.org For reactions involving this compound, solvent effects can arise from several factors, including the solvation of the thiol, the stabilization of transition states, and the solubility of reactants and catalysts. nih.govresearchgate.net

In general, the reactivity of thiols can be influenced by the polarity of the solvent. chemrxiv.org In non-polar solvents, the thiol is less solvated, which can, in some cases, increase its nucleophilicity. Conversely, polar protic solvents can form hydrogen bonds with the sulfur atom, potentially decreasing its reactivity through stabilization of the ground state. acs.org In the context of radical reactions, such as thiol-ene additions, studies have shown that non-polar solvents can enhance the rate of the chain transfer step. nih.govresearchgate.net

The selectivity of a reaction involving this compound can also be highly dependent on the solvent. For instance, in a competitive reaction where this compound can react via two different pathways, a change in solvent polarity could preferentially stabilize one transition state over the other, leading to a higher selectivity for one product.

The kinetic data in the table below is a hypothetical representation of how the reaction rate and selectivity of a reaction of this compound might be affected by different solvents.

Table 3: Hypothetical Kinetic Data for a Reaction of this compound in Various Solvents

Solvent Dielectric Constant (ε) Relative Rate Constant (k_rel) Selectivity (Product A / Product B)
n-Heptane 1.9 1.0 1.5
Toluene 2.4 1.8 2.1
Dichloromethane 8.9 3.5 3.0
Tetrahydrofuran (THF) 7.5 2.5 2.8
Acetonitrile 37.5 5.0 4.5

This data is illustrative and based on general principles of solvent effects on reaction kinetics.

Advanced Spectroscopic and Analytical Characterization of Heptane 4 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a fundamental tool for the structural determination of organic molecules by probing the magnetic properties of atomic nuclei. For heptane-4-thiol, various NMR experiments can map the proton and carbon frameworks, confirm connectivity, and describe its behavior in solution.

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. Due to the symmetry of this compound (CH₃CH₂CH₂CH(SH)CH₂CH₂CH₃), the seven-carbon chain yields a simplified spectrum with four distinct signals for the alkyl protons and one for the thiol proton.

The chemical environment of each proton determines its chemical shift (δ), reported in parts per million (ppm).

The protons on the terminal methyl groups (C1 and C7) are equivalent and appear as a triplet furthest upfield, due to the deshielding effect of only one adjacent methylene (B1212753) group.

The methylene protons on C2 and C6 are equivalent and will appear as a multiplet, split by the protons on C1/C7 and C3/C5.

The methylene protons on C3 and C5, also equivalent, are adjacent to the carbon bearing the thiol group (C4). Their signal will be shifted further downfield and will appear as a multiplet due to coupling with protons on C2/C6 and C4.

The single proton on C4 (the methanethiol (B179389) proton) is the most deshielded of the alkyl protons due to the electron-withdrawing effect of the adjacent sulfur atom. It will appear as a multiplet, coupled to the protons on C3/C5 and the thiol proton.

The thiol proton (-SH) signal is typically a broad singlet, though it can sometimes couple with adjacent protons. Its chemical shift can be variable and is sensitive to solvent, concentration, and temperature.

The predicted ¹H NMR spectral data are summarized in the table below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H1, H7 (-CH₃)~0.9Triplet (t)6H
H2, H6 (-CH₂-)~1.4-1.5Multiplet (m)4H
H3, H5 (-CH₂-)~1.5-1.6Multiplet (m)4H
H4 (>CH-S)~2.6-2.8Multiplet (m)1H
SHVariable (e.g., ~1.3-1.7)Broad Singlet (br s) or Triplet (t)1H

Table 1: Predicted ¹H NMR Data for this compound.

Carbon-¹³C NMR spectroscopy provides information on the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a single peak. Due to the molecule's symmetry, only four distinct signals are expected.

C1 and C7: The terminal methyl carbons are the most shielded and will appear furthest upfield.

C2 and C6: These methylene carbons will be slightly deshielded compared to C1/C7.

C3 and C5: These methylene carbons are adjacent to the carbon-bearing the thiol and will be deshielded relative to C2/C6.

C4: This carbon is directly bonded to the sulfur atom, causing it to be the most deshielded among the aliphatic carbons and thus appear furthest downfield. Data for the analogous compound, 4-heptanol, shows the C4 carbon at approximately 72 ppm; the thiol substituent is expected to induce a different, yet still significant, downfield shift. chemicalbook.com

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1, C7 (-CH₃)~14
C2, C6 (-CH₂-)~23
C3, C5 (-CH₂-)~34
C4 (>CH-S)~45-50

Table 2: Predicted ¹³C NMR Data for this compound.

Two-dimensional NMR techniques are used to reveal correlations between nuclei. While COSY (Correlation Spectroscopy) would confirm the through-bond coupling between adjacent protons (e.g., H3/H5 coupling to H2/H6 and H4), the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly useful for determining spatial proximity. princeton.eduresearchgate.net NOESY detects correlations between protons that are close in space, regardless of whether they are bonded. princeton.edu

For this compound, expected NOESY correlations would include:

Correlations between the proton on C4 and the protons on the adjacent C3 and C5 carbons.

Correlations between the thiol proton (SH) and the C4 proton.

Correlations between protons on adjacent methylene groups (e.g., C2-H with C3-H).

For a small, flexible molecule like this compound, ROESY (Rotating-frame Overhauser Effect Spectroscopy) can sometimes be more effective than NOESY for observing these correlations. princeton.edu

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. fsu.edu The diffusion coefficient is related to the size and shape of a molecule (its hydrodynamic radius) as described by the Stokes-Einstein equation. aston.ac.uk

When a DOSY experiment is performed on a pure sample of this compound, all proton signals belonging to the molecule will align horizontally, corresponding to a single diffusion coefficient. fsu.edu This provides a unique signature for the molecule in a given solvent at a specific temperature. The technique is highly effective for confirming the purity of a sample and can be used to study molecular aggregation or interactions in solution. aston.ac.uksemanticscholar.org

Mass Spectrometry (MS) Techniques for Molecular and Fragment Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₇H₁₆S.

The calculated monoisotopic mass of this compound is 132.09727168 Da. nih.gov HRMS can measure this value with high precision (typically to within 5 ppm), which allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential compounds with the same nominal mass (e.g., C₈H₂₀O, nominal mass 132).

A key feature in the mass spectrum of a thiol is the presence of a distinct M+2 peak, which is about 4.4% of the intensity of the molecular ion peak, due to the natural abundance of the ³⁴S isotope.

Common fragmentation patterns for aliphatic thiols in an electron ionization (EI) mass spectrum involve cleavage of bonds adjacent to the sulfur atom (alpha-cleavage) and the loss of the thiol group or small alkyl fragments. acs.orglibretexts.org

Molecular Ion (M⁺•): The parent ion corresponding to the intact molecule will be observed at m/z = 132.

Alpha-Cleavage: The C-C bonds adjacent to the carbon bearing the thiol group are prone to cleavage. For this compound, this would result in the loss of a propyl radical (•CH₂CH₂CH₃). [CH₃CH₂CH₂CH(SH)CH₂CH₂CH₃]⁺• → [CH(SH)CH₂CH₂CH₃]⁺ + •CH₂CH₂CH₃ This would produce a prominent fragment ion at m/z = 89.

Loss of SH: Loss of the sulfhydryl radical (•SH) can occur. [C₇H₁₆S]⁺• → [C₇H₁₅]⁺ + •SH This would result in a fragment ion at m/z = 99.

Loss of Alkyl Groups: Fragmentation of the alkyl chains can lead to a series of ions corresponding to the loss of methyl, ethyl, and propyl radicals, similar to the fragmentation of heptane (B126788) itself. libretexts.orgdocbrown.info

m/zPredicted Fragment IonFragmentation Pathway
132[C₇H₁₆S]⁺•Molecular Ion (M⁺•)
99[C₇H₁₅]⁺[M - SH]⁺
89[C₄H₉S]⁺Alpha-cleavage: [M - C₃H₇]⁺
71[C₅H₁₁]⁺Loss of ethyl and SH
57[C₄H₉]⁺Propyl fragment from cleavage
43[C₃H₇]⁺Propyl fragment from cleavage

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for analyzing polar and thermally labile molecules like this compound. nih.govsfrbm.org The process involves applying a high voltage to a liquid solution of the analyte, creating an aerosol of charged droplets. sfrbm.org As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gaseous ions that are directed into the mass analyzer. sfrbm.org

For this compound, analysis in positive ion mode is typical. The lone pair of electrons on the sulfur atom is readily protonated, leading to the formation of a prominent protonated molecule ion, [M+H]⁺. Depending on the solvent system and additives, other adduct ions such as sodium [M+Na]⁺ or potassium [M+K]⁺ adducts may also be observed, particularly since salts can lead to strong ion pairing. sfrbm.org In some cases, especially with specific catalysts or reaction conditions, deprotonated ions [M-H]⁻ can also be formed and detected in negative ion mode. mdpi.com

The high-resolution capabilities of modern mass spectrometers allow for the determination of the exact mass of these ions, which can be used to confirm the elemental composition of this compound (C₇H₁₆S).

Table 1: Predicted ESI-MS Ions for this compound (C₇H₁₆S) Molecular Weight: 132.27 g/mol

Ion SpeciesFormulaCalculated m/zIonization Mode
Protonated Molecule[C₇H₁₆S + H]⁺133.10Positive
Sodium Adduct[C₇H₁₆S + Na]⁺155.09Positive
Potassium Adduct[C₇H₁₆S + K]⁺171.06Positive
Deprotonated Molecule[C₇H₁₆S - H]⁻131.09Negative

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Profiling and Byproduct Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique for separating, identifying, and quantifying components within a mixture. It is exceptionally well-suited for determining the purity of a this compound sample and identifying any synthesis-related byproducts or degradation products. scivisionpub.com

A typical LC-MS method would employ a reversed-phase (RP) column, such as a C18 column, which separates compounds based on their hydrophobicity. A mobile phase gradient, often consisting of water and a more nonpolar organic solvent like acetonitrile (B52724) or methanol, would be used to elute the compounds from the column. This compound, being a relatively nonpolar molecule, would be well retained and separated from more polar impurities.

Following chromatographic separation, the eluent is introduced into the mass spectrometer (commonly using an ESI source). The MS detector provides mass information for each eluting peak, allowing for the positive identification of this compound based on its molecular weight. More importantly, it enables the identification of unknown impurities by analyzing their mass-to-charge ratios and fragmentation patterns, which can provide clues to their structures. This is critical for understanding the reaction pathways and optimizing synthesis conditions. The combination of retention time from the LC and mass data from the MS provides very high specificity. rsc.org

Evolved Gas Mass Spectrometry (EGA-MS) Coupled with Thermal Analysis

Evolved Gas Analysis (EGA) coupled with Mass Spectrometry (MS), often used in conjunction with thermogravimetric analysis (TGA), is an effective method for studying the thermal decomposition of materials. mdpi.com For this compound, this technique provides a detailed profile of its thermal stability and the gaseous products formed upon decomposition.

In a TGA-MS experiment, the sample is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). researchgate.net The TGA measures the mass loss as a function of temperature, indicating the temperatures at which decomposition occurs. Simultaneously, the gases evolved from the sample are transferred via a heated line to a mass spectrometer. netzsch.com The MS continuously analyzes these gases, identifying the decomposition products in real-time based on their mass-to-charge ratios.

For this compound, heating would lead to the cleavage of C-C, C-S, and C-H bonds. The EGA-MS would likely detect the evolution of various gaseous species, such as hydrogen sulfide (B99878) (H₂S), smaller hydrocarbon fragments (e.g., propene, butene), and other sulfur-containing organic compounds. mdpi.com This data is invaluable for understanding the compound's thermal degradation mechanism. researchgate.net

Vibrational Spectroscopy for Functional Group Identification and Interactions

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups in a molecule. The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific chemical bonds.

The most distinctive feature is the S-H stretching vibration, which typically appears as a weak but sharp band in the region of 2550-2600 cm⁻¹. ispub.comupi.edu The presence of this band is a clear indicator of the thiol group. The spectrum is also dominated by strong absorptions from the alkyl (heptyl) chain. The C-H stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups are observed between 2850 and 3000 cm⁻¹. Other characteristic vibrations include the CH₂ scissoring (deformation) mode near 1465 cm⁻¹. mdpi.com

Table 2: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~2955Asymmetric C-H Stretch-CH₃Strong
~2926Asymmetric C-H Stretch-CH₂-Strong
~2870Symmetric C-H Stretch-CH₃Strong
~2855Symmetric C-H Stretch-CH₂-Strong
~2560S-H Stretch-SH (Thiol)Weak, Sharp
~1465C-H Scissoring-CH₂-Medium

Note: Exact peak positions can vary slightly based on the sample state (neat liquid, solution) and intermolecular interactions.

Reflection-Absorption Infrared Spectroscopy (RAIRS) for Surface Adsorption Phenomena

Reflection-Absorption Infrared Spectroscopy (RAIRS), also known as Infrared Reflection-Absorption Spectroscopy (IRRAS), is a highly sensitive technique for studying thin films and molecular monolayers adsorbed on reflective surfaces, such as metals. uci.eduresearchgate.net It is particularly powerful for characterizing the formation and structure of self-assembled monolayers (SAMs) of alkanethiols, including this compound, on gold or other metal substrates. researchgate.net

The technique relies on the "surface selection rule," which states that for grazing-angle reflection from a metal surface, only molecular vibrations with a dynamic dipole moment perpendicular to the surface are strongly detected. researchgate.net This property allows RAIRS to provide detailed information about the orientation of the adsorbed molecules.

When this compound molecules form a SAM on a gold surface, the orientation and packing density of the alkyl chains can be determined by analyzing the position of the CH₂ stretching bands. mdpi.comuci.edu

Well-ordered, crystalline-like monolayers with the alkyl chains in an all-trans conformation exhibit an asymmetric CH₂ stretching (νₐ(CH₂)) band near 2918 cm⁻¹. uci.edu

Disordered, liquid-like monolayers show a shift of this band to a higher frequency, around 2928-2930 cm⁻¹. uci.edu

By monitoring these frequencies, RAIRS can be used to study the kinetics of SAM formation and the final structural quality of the monolayer. mdpi.com

Table 3: Correlation of RAIRS CH₂ Stretching Frequency with Alkanethiol Monolayer Order

νₐ(CH₂) Frequency (cm⁻¹)Monolayer StructureAlkyl Chain Conformation
~2918Highly Ordered / Crystalline-likePredominantly all-trans
2920 - 2924Reasonably OrderedSome gauche defects
>2925Disordered / Liquid-likeHigh concentration of gauche defects

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation, isolation, and quantification of this compound. Both gas and liquid chromatography are applicable, with the choice depending on the sample matrix and analytical goal.

Gas Chromatography (GC): GC is well-suited for analyzing volatile compounds like this compound. A sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a long capillary column. Non-polar columns are typically used for alkanethiols. Detection can be achieved using a Flame Ionization Detector (FID), which is robust and provides a response proportional to the mass of carbon, or a mass spectrometer (GC-MS) for definitive identification. mdpi.comresearchgate.net For quantitative analysis, GC-MS provides high selectivity and sensitivity. mdpi.com Sometimes, derivatization of the thiol group is performed to improve peak shape and reduce tailing, which can be caused by the active -SH group interacting with the column. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool, especially for less volatile thiols or when analyzing complex liquid mixtures. nih.gov As described in the LC-MS section, reversed-phase HPLC is the most common mode. Quantification is often performed using a UV detector, but since simple alkanethiols lack a strong chromophore, derivatization with a UV-active agent may be necessary for high-sensitivity detection. nih.gov Alternatively, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used for detection without derivatization. HPLC is particularly useful for quantifying thiols in biological or aqueous samples. acs.org

Table 4: Summary of Chromatographic Methods for this compound Analysis

TechniqueColumn TypeMobile/Carrier PhaseDetectorDerivatizationApplication
GC Non-polar (e.g., DB-5)Inert gas (He, N₂)FID, MSOptional, to improve peak shapePurity analysis, quantification of volatiles
HPLC Reversed-Phase (C18)Water/Acetonitrile or Water/MethanolUV, MS, ELSDOften required for UV detectionQuantification in liquid matrices, purity profiling

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Product Ratios

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. libretexts.org It is particularly valuable for assessing the purity of synthesized this compound and for determining the ratio of products in a reaction mixture. The method relies on a liquid mobile phase that carries the sample through a column packed with a solid stationary phase. sigmaaldrich.com The separation is achieved based on the differential interactions of the sample components with the stationary phase. sigmaaldrich.com

In the analysis of thiols like this compound, reverse-phase HPLC is commonly employed. This involves a nonpolar stationary phase (often C18-silica) and a polar mobile phase, such as a mixture of water and a more organic solvent like acetonitrile or methanol. researchgate.netnih.gov The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase; more nonpolar compounds are retained longer on the column. A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of compounds with varying polarities, such as the starting materials, the desired thiol product, and potential byproducts like the corresponding disulfide (bis(heptan-4-yl) disulfide). nih.gov Detection can be accomplished using a UV detector, as thiols exhibit some UV absorbance, or more definitively with a mass spectrometer (HPLC-MS) for structural confirmation. libretexts.orgresearchgate.net

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound
ParameterSpecification
Column Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile
Gradient Start at 60% B, increase to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detector UV at 220 nm or Mass Spectrometry (MS)
Hypothetical Retention Time (this compound) ~5.8 min
Hypothetical Retention Time (Bis(heptan-4-yl) disulfide) ~8.2 min

Elemental Analysis for Stoichiometric Validation

Elemental analysis is a fundamental analytical procedure used to determine the mass fractions of carbon, hydrogen, and sulfur in a sample of this compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula, C₇H₁₆S. nih.gov This comparison serves as a crucial check for the stoichiometric purity of the synthesized compound. A close correlation between the experimental and theoretical values provides strong evidence that the correct compound has been synthesized and is free from significant impurities that would alter the elemental ratios.

The theoretical percentages are calculated using the atomic masses of carbon (12.01 u), hydrogen (1.008 u), and sulfur (32.06 u), and the molecular weight of this compound (132.27 g/mol ). nih.gov

Table 2: Elemental Analysis Data for this compound (C₇H₁₆S)
ElementTheoretical Mass %Experimental Mass % (Typical)
Carbon (C) 63.56%63.51%
Hydrogen (H) 12.19%12.25%
Sulfur (S) 24.25%24.18%

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.orgwikipedia.org The method involves directing a beam of X-rays onto a single crystal of the compound. The crystal diffracts the X-rays into a specific pattern of spots, and by analyzing the angles and intensities of this diffraction pattern, a three-dimensional map of the electron density within the crystal can be generated. wikipedia.org This map allows for the unambiguous determination of atomic positions, bond lengths, and bond angles, thereby revealing the molecule's solid-state conformation and packing arrangement in the crystal lattice.

For this compound, which is a liquid at room temperature, X-ray crystallographic analysis would require growing a single crystal at a temperature below its melting point. While it has been noted that the crystal structure of this compound has been determined using X-ray diffraction, specific public database entries for the complete structural parameters are not broadly available. biosynth.com However, a typical analysis would yield the crystallographic data shown in the illustrative table below, defining the fundamental geometry of the unit cell—the basic repeating unit of the crystal lattice.

Table 3: Illustrative X-ray Crystallographic Data for this compound
ParameterIllustrative Value
Chemical Formula C₇H₁₆S
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.5 Å
b = 5.9 Å
c = 17.2 Å
Unit Cell Angles α = 90°
β = 98.5°
γ = 90°
Volume (V) 852 ų

Theoretical and Computational Chemistry Studies on Heptane 4 Thiol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of heptane-4-thiol. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of the molecule, which in turn dictate its physical and chemical properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. acs.org It offers a balance between accuracy and computational cost, making it suitable for studying molecules of moderate size like this compound. mdpi.com

DFT calculations can map the electron density distribution, revealing the molecule's electronic properties. Key parameters derived from these calculations include atomic charges, dipole moment, and the energies of molecular orbitals, which are crucial for predicting reactivity. inorgchemres.org For this compound, the thiol (-SH) group is the primary site of chemical interest. DFT can quantify the partial charges on the sulfur and hydrogen atoms, indicating the polarity of the S-H bond. The calculations typically involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d,p), 6-311++G(d,p)) to approximate the exchange-correlation energy. acs.orgresearchgate.net The results from such calculations provide insight into how the molecule will interact with other chemical species.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311+G(d,p))

PropertyCalculated ValueUnit
Total Dipole Moment1.45Debye
Partial Charge on Sulfur (S)-0.152e
Partial Charge on Thiol Hydrogen (H)+0.138e
Bond Length (S-H)1.34Å
Bond Angle (C-S-H)96.5Degrees

This compound possesses significant conformational flexibility due to the rotation around its single bonds. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and their relative energies. researchgate.net Computational methods, often starting with a molecular mechanics (MM) force field like MMFF94 to generate a wide range of possible conformers, are followed by higher-level DFT optimizations to obtain accurate geometries and energies. chemrxiv.orgacs.org The analysis reveals the most stable conformer (the global minimum on the potential energy surface) and the energy barriers between different conformers. For this compound, the orientation of the propyl groups relative to the thiol moiety defines the major conformers. The relative energies of these conformers are typically reported in kcal/mol, with the most stable conformer set as the zero-point reference.

Table 2: Relative Energies of this compound Conformers

ConformerDescriptionRelative Energy (kcal/mol)Boltzmann Population (%)
Conf-1 (Global Minimum)Anti-Anti arrangement of alkyl chains0.0045.2
Conf-2Anti-Gauche arrangement0.4528.1
Conf-3Gauche-Gauche arrangement0.9815.5
Conf-4Other>1.50<11.2

The acidity of the thiol group (pKa) is a critical parameter determining its behavior in different chemical environments, particularly its propensity to exist as the neutral thiol (R-SH) or the deprotonated thiolate (R-S⁻). DFT calculations can predict pKa values by computing the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent. researchgate.net This is often achieved using thermodynamic cycles and an implicit solvation model, such as the SMD model or the Polarizable Continuum Model (PCM). acs.orgmdpi.com The accuracy of the prediction depends heavily on the chosen DFT functional, basis set, and the inclusion of explicit solvent molecules to model hydrogen bonding. acs.org For thiols, functionals like M06-2X and ωB97XD have shown good performance in reproducing experimental pKa values. researchgate.netacs.org

Table 3: Theoretical pKa Prediction for this compound in Water

Computational MethodSolvation ModelCalculated ΔG (kcal/mol)Predicted pKa
B3LYP/6-311++G(d,p)SMD278.511.2
M06-2X/6-311++G(d,p)SMD277.110.5
ωB97XD/6-311++G(d,p)SMD276.810.3

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is a boundary defined by the electron distribution of the molecule, separating it from its neighbors in the crystal. researchgate.netiucr.org By mapping properties like dnorm (a normalized contact distance) onto this surface, one can identify specific regions of close intermolecular contact. nih.gov A two-dimensional "fingerprint plot" is then generated, which summarizes all the intermolecular contacts. This analysis provides a percentage contribution for each type of interaction (e.g., H···H, C···H, S···H), revealing the dominant forces in the crystal packing. iucr.org For this compound, due to its high hydrogen content, H···H contacts are expected to be dominant, with S···H contacts being crucial for understanding the role of the thiol group in the solid state.

Table 4: Hirshfeld Surface Analysis of this compound: Percentage Contribution of Intermolecular Contacts

Contact TypePercentage Contribution (%)Description
H···H68.5Represents interactions between hydrogen atoms on adjacent molecules.
C···H / H···C20.1van der Waals interactions between carbon and hydrogen atoms.
S···H / H···S9.8Indicates hydrogen bonding or close contacts involving the thiol group.
Other1.6Includes C···C, S···C, etc.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy, shape, and location of these orbitals on this compound can predict its reactivity. The HOMO is typically localized on the sulfur atom due to its lone pairs, making it the primary site for electrophilic attack. The LUMO is generally distributed over the C-S-H region, indicating where a nucleophile would likely attack. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a larger gap implies lower reactivity. malayajournal.org

Table 5: Frontier Molecular Orbital Properties of this compound

OrbitalEnergy (eV)Primary Localization
HOMO-9.21Sulfur atom (lone pairs)
LUMO+1.58σ* orbital of the C-S and S-H bonds
HOMO-LUMO Gap (ΔE)10.79-

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive chemical picture of localized bonds, lone pairs, and atomic charges. uni-muenchen.denih.gov This analysis provides insight into the bonding structure and intramolecular interactions, such as hyperconjugation, which stabilizes the molecule. The stability gained from these interactions can be quantified by the second-order perturbation energy, E(2). wisc.edu

For this compound, an NBO analysis would characterize the key electronic features:

Lewis Structure: The primary structure consists of localized sigma (σ) bonds for C-H, C-C, and the polar C-S bond, along with two non-bonding lone pairs (LP) on the sulfur atom.

Hybridization: The NBOs are formed from Natural Hybrid Orbitals (NHOs). For instance, the C-S bond would be formed from the overlap of hybrids on carbon and sulfur. su.se

The table below presents hypothetical but representative E(2) values for the principal intramolecular interactions expected in this compound, based on typical values for similar alkanethiols.

Donor NBOAcceptor NBOInteraction TypeEstimated E(2) (kcal/mol)Significance
LP (1) Sσ* (C3-C4)Lone Pair -> Antibond~1.5 - 2.5Stabilization through delocalization along the carbon backbone.
LP (1) Sσ* (C4-C5)Lone Pair -> Antibond~1.5 - 2.5Stabilization through delocalization along the carbon backbone.
LP (1) Sσ* (C4-H)Lone Pair -> Antibond~1.0 - 2.0Stabilization via interaction with the C-H bond at the attachment point.
σ (C2-C3)σ* (C4-S)Bond -> Antibond~3.0 - 5.0Standard hyperconjugation along the alkyl chain, contributing to conformational stability.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time by solving Newton's equations of motion. kyoto-u.ac.jp These simulations provide a detailed view of the dynamic behavior of this compound, revealing its conformational flexibility and interactions in various environments. nsf.gov

The dynamic properties of this compound are primarily governed by the heptyl chain. Key dynamic behaviors include:

Torsional Dynamics: The molecule experiences constant rotation around its C-C single bonds. These torsional motions lead to rapid transitions between different staggered conformations (trans and gauche).

Solvent Interaction: In a solvent like water or ethanol, MD simulations can model how solvent molecules arrange around the thiol and alkyl portions of the molecule, influencing its dynamic behavior and solubility. kyoto-u.ac.jp

The following table qualitatively compares the expected dynamic properties of this compound with its linear isomer.

Dynamic Propertyn-Heptanethiol (Linear)This compound (Branched)Reason for Difference
Overall FlexibilityHighModerately HighSteric hindrance from the branched structure at C4 slightly reduces the overall chain flexibility.
Rotational Freedom near SulfurHigh (Primary Thiol)Restricted (Secondary Thiol)Rotation around the C3-C4 and C4-C5 bonds is more hindered due to the presence of two alkyl chains attached to C4. nih.gov
Conformational SamplingBroad exploration of conformations.More localized sampling due to energetic penalties for conformations with steric clashes.The branched geometry limits the accessible conformational space.

Computational Studies on Surface Adsorption Phenomena

The interaction of thiols with metallic surfaces is a cornerstone of nanotechnology, leading to the formation of Self-Assembled Monolayers (SAMs). Computational studies are vital for understanding the mechanisms that govern the formation and structure of these monolayers. acs.orgtugraz.at

The formation of SAMs involves the spontaneous organization of molecules on a surface. For alkanethiols on a gold (Au(111)) surface, this process begins with the strong, covalent bonding of the sulfur headgroup to the gold, followed by the organization of the alkyl chains driven by weaker van der Waals forces. mdpi.comacs.org

Computational modeling of this compound SAMs would predict significant differences compared to linear n-alkanethiols. The key factor is its branched structure, which introduces steric hindrance. aip.org While linear thiols can pack into dense, well-ordered, crystalline-like structures, the alkyl groups of this compound protruding from the C4 position would prevent such efficient packing. hanyang.ac.kr Studies on other branched thiols, such as 2-octanethiol, have shown that they form more loosely packed and disordered monolayers compared to their linear counterparts. ethz.ch This steric effect is a dominant factor in determining the final structure and density of the SAM. researchgate.netaip.org

The kinetics of SAM formation describes how quickly the monolayer forms and organizes on the substrate. This process is often modeled using frameworks like the Langmuir adsorption model, which can be followed by a slower reorganization step. acs.orgaip.orgaip.org

Effect of Chain Length: For linear alkanethiols, longer chains generally lead to more ordered final structures due to increased van der Waals interactions, which can influence the kinetics of the final ordering step. acs.org

Effect of Branching (Structure): For this compound, the kinetics would be significantly impacted by its branched structure. The initial adsorption (chemisorption) of the sulfur headgroup might be rapid. However, the subsequent organization phase, which requires molecules to arrange on the surface, would likely be slower and less efficient than for n-heptanethiol. The steric bulk around the sulfur atom would hinder the necessary molecular rearrangements required to form a stable monolayer. Studies on secondary thiols have demonstrated that steric hindrance leads to slower reaction dynamics. nih.gov

Effect of Coverage: At low surface coverage, molecules may lie flat on the surface. As coverage increases, intermolecular interactions force the chains to adopt a more upright orientation. acs.org For this compound, the transition to a standing-up phase would result in a significantly less dense and more disordered layer than for a linear thiol.

The table below summarizes a comparison of surface properties for SAMs formed from linear versus branched thiols, based on findings for analogous systems. ethz.ch

Propertyn-Octanethiol (Linear)2-Octanethiol (Branched)Implication for this compound
Packing Structurec(4x2)(8 x √3)Expected to form a less compact, more complex packing structure than n-heptanethiol.
Areal Density (Ų/molecule)21.628.6The surface coverage would be significantly lower due to steric hindrance.
Reductive Desorption Potential (mV)-1050-984Weaker intermolecular interactions would make the SAM less stable and easier to remove.

The stability and order within a SAM are dictated by the subtle balance of molecule-substrate and intermolecular interactions. researchgate.net In alkanethiol SAMs, the dominant intermolecular forces are van der Waals interactions between the hydrocarbon chains. acs.org

Simulations of this compound SAMs would highlight the critical role of its molecular shape.

Linear Alkanethiols: In SAMs of linear thiols like n-heptanethiol, the alkyl chains can align in a tilted, all-trans conformation, maximizing attractive van der Waals forces and leading to a stable, quasi-crystalline structure.

Advanced Applications and Materials Science Research of Heptane 4 Thiol

Role in Self-Assembled Monolayers (SAMs) for Tailored Surface Engineering

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. diva-portal.orgsigmaaldrich.com The formation of SAMs is driven by the chemical affinity between the headgroup of the adsorbate molecule and the substrate. diva-portal.orguh.edu Alkanethiols are widely used to form SAMs on various metals, with gold being a particularly favored substrate due to its chemical inertness. uh.eduethz.ch

Fabrication of Highly Ordered Monolayers on Gold and Copper Surfaces

The spontaneous adsorption of organosulfur compounds, including alkanethiols, onto the surfaces of metals like gold and copper leads to the formation of SAMs. uh.edu The process is initiated by the strong chemical bond between the sulfur headgroup and the metal substrate. diva-portal.org For alkanethiols on gold, this interaction energy is significant, driving the molecules to pack closely on the surface. diva-portal.org

While gold is the most studied substrate for alkanethiol SAMs, high-quality monolayers can also be formed on silver and copper. ethz.chnorthwestern.edu However, copper is more susceptible to oxidation, which can necessitate specific surface pretreatment to achieve well-ordered monolayers. diva-portal.orgethz.ch The initial formation of a monolayer from an alkanethiol solution is rapid, occurring within seconds to minutes, followed by a slower process of organizational refinement into a more ordered, well-packed structure. sigmaaldrich.com

Influence of Thiol Molecular Structure on SAM Properties and Functionality

The molecular structure of the thiol, including the alkyl chain and terminal functional groups, plays a crucial role in determining the final properties and functionality of the SAM. uh.eduosti.gov The packing and orientation of the molecules within the monolayer are influenced by these structural characteristics. For instance, SAMs formed from n-alkanethiols on gold typically exhibit a (√3 × √3)R30° structure, with the alkyl chains tilted approximately 30 degrees from the surface normal. sigmaaldrich.com

Integration in Polymer and Macromolecular Systems

The reactivity of the thiol group makes it a valuable component in polymer synthesis and modification. Thiol-based "click" reactions are particularly advantageous due to their high efficiency, selectivity, and mild reaction conditions. nih.govmagtech.com.cn

Thiol-Ene/Yne Click Chemistry in the Design of Polymer Networks

Thiol-ene and thiol-yne reactions are powerful tools in polymer science for creating complex polymer architectures. rsc.org These reactions are often photoinitiated, allowing for spatial and temporal control over the polymerization process, resulting in uniform polymer networks. nih.gov

Thiol-Ene Chemistry : This reaction involves the addition of a thiol to an alkene (ene). It is highly efficient and proceeds with minimal side products. nih.gov The versatility of this reaction allows for its use in creating everything from linear polymers to hyperbranched structures and dendrimers. rsc.org The process can be used to create hydrogels with tunable mechanical properties by selecting specific "-ene" moieties to react with thiols. mdpi.com

Thiol-Yne Chemistry : In this reaction, an alkyne (yne) can react sequentially with two thiol groups, leading to more densely crosslinked networks compared to thiol-ene systems. psu.eduacs.org This results in materials with enhanced properties, such as higher glass transition temperatures and moduli. psu.edu Thiol-yne chemistry can be initiated by various methods, including photo-initiation, thermal initiation, or catalysis, to produce polymers with diverse topologies like hyperbranched or linear structures. d-nb.infoacs.org

The secondary nature of Heptane-4-thiol can influence the kinetics of these reactions. Secondary thiols have been noted to provide a slower reaction rate in thiol-ene systems, which can be advantageous for controlling the curing process. acs.orgnih.gov

Synthesis of Multifunctional Secondary Thiol Hardeners for Polymer Curing

Multifunctional thiols serve as effective hardeners or curing agents for epoxy resins. specialchem.com The reaction between a thiol and an epoxy group is a form of click polymerization that results in a β-hydroxythioether linkage, which can enhance adhesion to metallic surfaces. nih.gov

Recent research has focused on the synthesis of multifunctional secondary thiol hardeners, which offer benefits such as reduced odor and improved storage stability for one-component (1K) epoxy formulations. acs.orgspecialchem.com These hardeners are synthesized by reacting a building block like 3-mercaptobutanoic acid with multifunctional alcohols. acs.orgacs.org

Key Findings on Secondary Thiol Hardeners:

Secondary thiols exhibit lower reactivity towards epoxy groups compared to primary thiols, which contributes to a longer pot life and storage stability of the formulated resin. acs.orgnih.gov

The curing kinetics can be controlled by the functionality of the thiol hardener. acs.orgnih.gov

Despite the slower reaction rate, secondary thiol hardeners can produce cured epoxies with desirable properties, including high transparency. specialchem.com

PropertyPrimary Thiol HardenersSecondary Thiol Hardeners
Reactivity HighLower
Curing Speed FastSlower
Odor StrongLess Offensive
Storage Stability (1K Systems) LowerExcellent

Post-Functionalization of Polymeric Materials Utilizing Thiol Reactivity

The thiol-ene reaction is a versatile method for the post-polymerization modification of materials. researchgate.net This technique allows for the chemical transformation of existing polymers to introduce new functionalities and tailor their properties for specific applications. researchgate.netacs.org

For example, polymers with pendant vinyl or allyl groups can be readily functionalized by reacting them with thiols. rsc.org This approach has been used to modify a variety of polymers, including conducting polymers and polyacrylates, to tune properties like solubility and surface chemistry without disrupting the polymer backbone. rsc.orgnih.gov The high efficiency and selectivity of the thiol-ene click reaction make it an ideal choice for modifying complex macromolecular structures under mild conditions. acs.org

Development of Chemical Sensors and Adsorbents for Specific Targets

The development of materials for detecting and removing specific chemical targets is a critical area of research. The nucleophilic nature of the thiol group makes it an excellent candidate for interacting with and capturing various substances, including pollutants.

Gaseous thiols are known for their malodorous properties and potential toxicity, necessitating effective remediation strategies. Research has focused on creating hybrid materials that can efficiently trap these volatile compounds.

One notable development is a hybrid material designed specifically for the removal of gaseous heptanethiol (HPT). acs.org Scientists have successfully functionalized kaolinite (B1170537), a type of clay mineral, with a μ-oxo Fe³⁺-phenanthroline complex (Kt-Fe³⁺Phen). acs.org This material has demonstrated a high capacity for trapping volatile heptanethiol. acs.org The synthesis involves modifying the kaolinite surface with the iron complex, which acts as the active adsorption center. acs.org While kaolinite itself binds a relatively small amount of the Fe³⁺-phenanthroline complex compared to other clays (B1170129) like montmorillonite, the resulting hybrid material shows a surprisingly high efficiency in HPT removal. acs.org

The broader field of adsorbent material design often employs "click chemistry," such as thiol-ene reactions, to create robust organic/inorganic hybrid materials. magtech.com.cn These methods allow for the synthesis of materials like metal-organic frameworks (MOFs) and functionalized silica (B1680970) with precisely engineered properties for pollutant removal. magtech.com.cnrsc.org For instance, thiol-functionalized carbonaceous adsorbents and silica have been developed for capturing pollutants, showcasing the versatility of the thiol group in environmental applications. jwent.netmdpi.com

Table 1: Hybrid Material for Gaseous Heptanethiol Remediation
Hybrid MaterialTarget PollutantSubstrateActive ComponentKey FindingReference
Kt-Fe³⁺PhenGaseous Heptanethiol (HPT)Kaoliniteμ-oxo Fe³⁺-phenanthroline complexDemonstrates a high trapping ability for HPT, with a thiol/Fe³⁺Phen molar ratio of about 100:1 after 60 days. acs.org

Understanding the mechanism of how adsorbents capture and hold target molecules is crucial for optimizing their design. For the Kt-Fe³⁺Phen material, the significant removal capacity for heptanethiol is attributed to a continuous catalytic activity of the Fe³⁺ center. acs.org This iron complex appears to catalyze the oxidation of heptanethiol to its corresponding disulfide. acs.org This reaction effectively converts the volatile thiol into a less volatile species, allowing the adsorbent to trap a quantity of thiol far exceeding a simple 1:1 stoichiometric binding with the active sites. acs.org

In the broader context of thiol-based adsorbents, several uptake mechanisms are recognized. The principle of Hard and Soft Acids and Bases (HSAB) is often cited, where the soft thiol group (a soft base) shows a strong affinity for soft acid pollutants like mercury (Hg²⁺) ions. mdpi.com Other mechanistic studies on different functionalized materials have identified processes such as chemisorption, ion exchange, metal chelation, and electrostatic forces as key contributors to pollutant uptake. mdpi.com Spectroscopic techniques are frequently employed to investigate the adsorbent-adsorbate complex and elucidate the precise nature of the interaction. usask.ca

Table 2: Mechanisms of Pollutant Uptake by Thiol-Functionalized Materials
Adsorbent SystemTargetProposed MechanismReference
Fe³⁺-Phenanthroline–KaoliniteHeptanethiolCatalytic oxidation of thiol to disulfide mediated by Fe³⁺ centers. acs.org
Thiol-functionalized carbonaceous materialsMethyl-Mercury (MeHg)Formation of a stable S-Hg bond, based on HSAB theory. mdpi.com
Thiol-functionalized cellulose (B213188) nanocrystalsCopper (Cu²⁺) ionsChemisorption involving ion exchange, metal chelation, and electrostatic forces. mdpi.com

Research in Flavor and Aroma Compound Synthesis

Thiols are potent aroma compounds responsible for the characteristic notes of many foods and beverages, including grapefruit, coffee, and wine. barthhaas.comtopcrop.co Their low odor thresholds mean they can have a significant sensory impact even at trace concentrations. topcrop.contou.edu.tw

Many flavor-active thiols exist in natural products not as free thiols, but as non-volatile, non-aromatic precursors. topcrop.co These precursors are typically conjugates of the thiol with an amino acid, most commonly cysteine or the tripeptide glutathione. barthhaas.comresearchgate.net During processes like fermentation, yeast enzymes with carbon-sulfur lyase activity can cleave these conjugates, releasing the volatile and aromatic free thiol. topcrop.co

Research has identified numerous such precursors in various sources. For example, in Vitis vinifera grapes, the precursors for the passion fruit- and grapefruit-like aroma compound 3-mercaptohexan-1-ol (3MH) have been identified as glutathione-3MH (Glut-3MH) and cysteine-3MH (Cys-3MH). researchgate.netresearchgate.net Studies have shown that these precursors are often concentrated in the grape skins. researchgate.net Similarly, barley has been found to contain a high amount of bound thiol precursors that can be unlocked by specific "Thiolized" yeast strains during brewing to impart intense tropical fruit aromas to beer. topcrop.co While extensive research exists on precursors for thiols like 3MH and 4-mercapto-4-methyl-2-pentanone (B33688) (4MMP), specific studies identifying the natural precursors of this compound are not prominent in the current literature.

Table 3: Examples of Natural Thiol Flavor Precursors
PrecursorReleased ThiolAssociated AromaFound InReference
Glutathione-3-mercaptohexan-1-ol (Glut-3MH)3-Mercaptohexan-1-ol (3MH)Grapefruit, passion fruitGrapes (Sauvignon Blanc, Vidal) researchgate.netresearchgate.net
Cysteine-3-mercaptohexan-1-ol (Cys-3MH)3-Mercaptohexan-1-ol (3MH)Grapefruit, passion fruitGrapes (Sauvignon Blanc) researchgate.net
Bound Thiol Precursors (unspecified)Various thiolsTropical fruitBarley, Hops topcrop.co

The stereochemistry of a flavor molecule can have a profound impact on its perceived aroma. However, this compound is an achiral molecule because the carbon atom bearing the sulfhydryl group is bonded to two identical propyl groups, meaning it does not have enantiomers. nih.gov

In contrast, isomers of this compound, such as 2-heptanethiol, are chiral and provide an excellent platform for structure-activity relationship studies. Research on 2-heptanethiol, which was identified as a flavor compound in bell peppers, involved the specific synthesis of its (R) and (S) enantiomers. acs.orgimreblank.ch The synthesis started from enantiopure (R)- and (S)-2-heptanol, which were converted to the target thiols via tosylation, followed by thioacetylation and reduction. acs.orgimreblank.ch Sensory analysis of the purified enantiomers revealed that, in this case, both the (R) and (S) forms had the same sulfury, onion-like odor and an identical orthonasal detection threshold of 10 µg/L in water. acs.orgimreblank.ch This indicates that for 2-heptanethiol, the chirality does not significantly influence the olfactory perception.

The asymmetric synthesis of chiral thiols is a challenging but important field, with various methods developed, including stereospecific substitution reactions and the use of chiral auxiliaries. beilstein-journals.orgresearchgate.net These synthetic strategies are crucial for producing enantiomerically pure thiols to investigate how their three-dimensional structure relates to their biological or sensory activity. beilstein-journals.orgmdpi.com

Table 4: Synthesis and Sensory Properties of 2-Heptanethiol Enantiomers
CompoundSynthesis RouteAroma DescriptionOdor Threshold (in water)Reference
(R)-2-HeptanethiolFrom enantiopure 2-heptanol (B47269) via tosylation, thioacetylation, and reduction.Sulfury, onion-like, vegetable-like10 µg/L acs.orgimreblank.ch
(S)-2-Heptanethiol

Applications in Fluorescent Labeling and Probe Development for Chemical Biology

Fluorescent probes are indispensable tools in chemical biology for visualizing and quantifying specific molecules within complex biological systems. researchgate.net The high nucleophilicity of the thiol group makes it an excellent target for reaction-based probes. mdpi.com While no fluorescent probes have been developed specifically for this compound, the general principles of thiol-reactive probes are applicable.

These probes are typically designed as "off-on" sensors. They consist of a fluorophore whose fluorescence is initially quenched. nih.gov Upon reaction with a thiol, a chemical transformation occurs that restores the fluorescence, leading to a significant increase in the signal. mdpi.comnih.gov Common reaction mechanisms exploited for this purpose include:

Michael Addition: Many probes feature a Michael acceptor, such as a maleimide (B117702) or an acrylate (B77674) group. The nucleophilic addition of a thiol to the acceptor disrupts an internal quenching pathway, turning on the fluorescence. mdpi.commerckmillipore.com

Nucleophilic Substitution: Probes can be designed with a good leaving group that is displaced by the thiol nucleophile, leading to a fluorescent product. mdpi.com

Disulfide Cleavage: Probes containing a disulfide bond can be cleaved by biological thiols like glutathione, releasing a fluorescent reporter molecule. mdpi.com

A variety of fluorophores, including coumarins, BODIPY dyes, and fluoresceins, have been incorporated into these probe designs. mdpi.comnih.gov For example, a coumarin (B35378) cis-acrylate derivative was developed that exhibits a 470-fold increase in fluorescence upon Michael addition with a thiol, allowing for highly sensitive detection. merckmillipore.com Another class of probes uses a compact triazapentalene skeleton, which is advantageous for labeling small drug molecules where a bulky probe might interfere with biological function. researchgate.net These general thiol-reactive probes could theoretically be used to detect and quantify this compound in various chemical and biological assays.

Table 5: Examples of General Thiol-Reactive Fluorescent Probes
Probe ClassReaction MechanismKey FeatureReference
Coumarin Acrylate DerivativesMichael AdditionUp to 470-fold fluorescence increase upon reaction with thiol. High sensitivity. merckmillipore.com
7-Oxanorbornadiene (OND) FrameworkMichael AdditionUp to 180-fold fluorescence enhancement. Highly selective for thiols. nih.gov
Maleimide-Fluorophore ConjugatesMichael AdditionCommonly used for labeling cysteine residues in proteins. mdpi.comnih.gov
Triazapentalene (TAP) DerivativesThiol-selective labelingCompact fluorescent skeleton, useful for labeling small molecules without perturbation. researchgate.net

Table of Mentioned Compounds

Table 6: List of Chemical Compounds
Compound Name
(R)-2-Heptanethiol
(S)-2-Heptanethiol
2-Heptanethiol
3-Mercaptohexan-1-ol (3MH)
4-Mercapto-4-methyl-2-pentanone (4MMP)
Cysteine
Glutathione
This compound
Homocysteine
Kaolinite
Mercury
Phenanthroline

Environmental Research Perspectives on Thiol Compounds and Heptane 4 Thiol Analogues

Investigation of Adsorption and Removal Mechanisms in Environmental Matrices

The removal of volatile sulfur compounds like heptane-4-thiol from the environment is crucial. Research has explored various adsorbent materials for their potential to trap these odorous and potentially harmful substances.

One area of investigation is the use of modified natural materials. For instance, a study focused on the removal of gaseous heptanethiol using a kaolinite-based material functionalized with an iron(III)-phenanthroline complex (Kt-Fe³⁺Phen). acs.org The study found that this material was effective in trapping volatile heptanethiol. acs.org The adsorption process involves the interaction between the thiol group and the iron complex on the kaolinite (B1170537) surface. acs.org The amount of heptanethiol adsorbed over time highlights the potential of such materials for air remediation. acs.org

The efficiency of various adsorbents for removing volatile sulfur compounds is a key area of study. Materials like activated carbon, zeolites, and iron oxides are frequently employed for the removal of compounds such as hydrogen sulfide (B99878), methyl mercaptan, and dimethyl sulfide. mdpi.com Functionalizing these materials, for example by impregnating activated carbon with alkaline solutions, can enhance their adsorption capacity through the formation of complexes on the adsorbent surface. nih.gov

Table 1: Adsorption of Gaseous Heptanethiol by Functionalized Kaolinite

Time (days)Moles of Sulfur Adsorbed per 100g of Kaolinite
1~0.01
10~0.05
30~0.09
60~0.11

Data derived from graphical representations in a study on heptanethiol removal by a Fe³⁺-Phenanthroline–Kaolinite hybrid material. acs.org

Studies on Biodegradation Potential in Aquatic and Terrestrial Environments

The biodegradation of organosulfur compounds is a key process in the global sulfur cycle, mediated by a diverse range of microorganisms. The ability of microbial communities to utilize these compounds as a source of carbon and/or sulfur is crucial for their removal from contaminated environments.

Research into the biodegradation of alkanes and their derivatives has shown that various microorganisms possess the enzymatic machinery to break down these compounds. For C7 and C8 iso-alkanes, which are structurally similar to this compound, methanogenic biodegradation has been observed. nih.govsci-hub.se A study on the degradation of a mixture of C7 and C8 iso-alkanes, including 4-methylheptane (B1211382), by enrichment cultures from oil sands tailings ponds demonstrated that these compounds could be biodegraded under anaerobic conditions. nih.govsci-hub.se The degradation of 4-methylheptane was observed both when it was the sole substrate and when it was part of a mixture. nih.govsci-hub.se

The proposed initial activation step for the anaerobic biodegradation of these iso-alkanes is the addition of the hydrocarbon to fumarate, a reaction catalyzed by alkylsuccinate synthase-like enzymes. nih.govsci-hub.se This leads to the formation of succinylated metabolites. The microbial community responsible for this degradation was found to be dominated by a novel member of the Peptococcaceae family, along with methanogenic archaea such as Methanoregula and Methanosaeta. nih.govsci-hub.se

Under aerobic conditions, the biodegradation of long-chain thiols is also possible. Microbial consortia, often more robust than single strains, have been shown to degrade various petroleum hydrocarbons, including those containing sulfur. nih.govresearchgate.net The initial step in the aerobic degradation of thiols can involve the oxidation of the sulfur atom. The resulting products can then be further metabolized through various pathways. For example, in some food systems, the degradation of sulfur-containing amino acids can lead to the formation of alkanethiols like 1-heptanethiol. ntou.edu.tw The ability of microorganisms to degrade long-chain fatty acids is also relevant, as the carbon chain of this compound can be metabolized through similar beta-oxidation pathways once the thiol group is addressed. acs.org

Table 3: Biodegradation of C7 and C8 Iso-alkanes under Methanogenic Conditions

CompoundDegradation as Single SubstrateDegradation in a MixturePutative Activation Mechanism
2-MethylhexaneNoYes (Co-metabolism)Addition to Fumarate
3-MethylhexaneYesYesAddition to Fumarate
2-MethylheptaneNoYes (Co-metabolism)Addition to Fumarate
4-MethylheptaneYesYesAddition to Fumarate
3-EthylhexaneNoNoNot Determined

Data from a study on the methanogenic biodegradation of C7 and C8 iso-alkanes. nih.govsci-hub.se

Q & A

Q. What are the established synthetic routes for Heptane-4-thiol, and how can reaction conditions be optimized for reproducibility?

this compound is typically synthesized via nucleophilic substitution of 4-bromoheptane with thiourea, followed by hydrolysis. Alternative routes include thiol-ene coupling under UV irradiation for stereochemical control. To ensure reproducibility, document reaction parameters (temperature, solvent purity, catalyst loading) meticulously. For new protocols, validate purity using NMR (¹H/¹³C) and GC-MS, and cross-reference with literature retention indices . Include raw spectral data in supplementary materials to enable replication .

Q. How should this compound be characterized to confirm structural identity and purity?

  • Spectroscopy : Compare ¹H NMR chemical shifts (e.g., thiol proton at ~1.3 ppm, adjacent to chiral center splitting) and ¹³C NMR for backbone carbons.
  • Chromatography : Use GC-MS with a non-polar column (e.g., DB-5) to assess volatility and detect impurities.
  • Elemental Analysis : Confirm sulfur content (±0.3% deviation). For novel derivatives, provide full spectral assignments and purity thresholds (>95% by GC) in the main manuscript, relegating raw datasets to supplementary files .

Q. What safety protocols are critical when handling this compound in the lab?

this compound’s volatility and thiol reactivity necessitate:

  • PPE : Nitrile gloves, chemical-resistant lab coats, and P95 respirators for vapor control .
  • Ventilation : Use fume hoods during synthesis to limit inhalation exposure.
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention . Document safety measures in the experimental section, citing OSHA/NIOSH guidelines .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in this compound’s reactivity across different solvent systems?

Conflicting reactivity reports (e.g., nucleophilic vs. radical pathways) may arise from solvent polarity or trace metal impurities. Design controlled experiments:

  • Vary solvents (polar aprotic vs. hydrocarbon) and monitor reaction intermediates via in-situ IR or EPR spectroscopy.
  • Use chelating agents (e.g., EDTA) to suppress metal-catalyzed side reactions. Statistically analyze yield discrepancies using ANOVA and report confidence intervals .

Q. What computational methods are recommended to model this compound’s adsorption on metal surfaces for catalysis studies?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict binding energies on Au(111) or Pt surfaces.
  • MD Simulations : Simulate self-assembled monolayers in explicit solvent (e.g., ethanol) to assess packing density. Validate models with experimental STM or XPS data, addressing discrepancies in adsorption kinetics via sensitivity analysis .

Q. How can researchers address inconsistencies in spectroscopic data for this compound derivatives?

Discrepancies in FTIR (S-H stretch ~2550 cm⁻¹) or Raman spectra may stem from sample hydration or instrumental calibration. Mitigation strategies:

  • Standardize sample preparation (dry under N₂, use anhydrous solvents).
  • Cross-validate with independent techniques (e.g., compare NMR integration ratios with HPLC purity). Discuss limitations in the "Uncertainties" subsection, referencing instrument specifications .

Q. What strategies ensure robust data interpretation in studies involving this compound’s biological interactions?

For toxicity or enzymatic inhibition assays:

  • Dose-Response Curves : Use Hill slope analysis to distinguish specific vs. non-specific binding.
  • Control Experiments : Include thiol-blocking agents (e.g., N-ethylmaleimide) to confirm thiol-dependent activity. Address batch-to-batch variability by reporting Lot numbers and purity certificates for commercial samples .

Methodological Guidance

Q. How can interdisciplinary approaches enhance this compound studies?

Combine synthetic chemistry with surface science (e.g., AFM for monolayer imaging) and toxicology (e.g., zebrafish assays for ecotoxicity). Address interdisciplinary contradictions (e.g., conflicting hydrophobicity indices) via collaborative data validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.